2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
73533-00-3 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-[(2-amino-1,3-benzothiazol-4-yl)oxy]ethanol |
InChI |
InChI=1S/C9H10N2O2S/c10-9-11-8-6(13-5-4-12)2-1-3-7(8)14-9/h1-3,12H,4-5H2,(H2,10,11) |
InChI Key |
DMOZSOOAODRJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)OCCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Benzothiazole Derivatives
Benzothiazole derivatives are commonly synthesized via cyclization of 2-aminothiophenol with various carbonyl-containing compounds (aldehydes, carboxylic acids, esters) under different catalytic or oxidative conditions. The introduction of functional groups such as amino and hydroxyalkyl ethers is usually achieved through subsequent substitution or coupling reactions.
Key synthetic routes include:
- Cyclization of 2-aminothiophenol with substituted benzaldehydes or carboxylic acids under acidic or oxidative conditions (e.g., polyphosphoric acid, hydrogen peroxide, cerium ammonium nitrate) to form the benzothiazole core.
- Nucleophilic substitution reactions where the benzothiazole ring bearing a reactive halogen or leaving group is reacted with ethylene glycol derivatives or amino alcohols to introduce the ethan-1-ol side chain.
- Amide bond formation and subsequent modification involving acetamide intermediates, which can be functionalized to include hydroxyethyl groups.
Specific Preparation of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol
While direct literature on this exact compound is limited, closely related synthetic procedures provide a blueprint for its preparation:
Synthesis of the Benzothiazole Core
- Starting from 2-aminothiophenol , cyclization with suitable aldehydes or acids under reflux with catalysts like polyphosphoric acid or oxidants (H2O2, cerium ammonium nitrate) yields 2-substituted benzothiazoles.
- For example, reaction of 2-aminothiophenol with 2-hydroxybenzaldehyde in acetonitrile at 50°C with H2O2 and cerium ammonium nitrate affords hydroxy-substituted benzothiazoles, which can be further functionalized.
Introduction of the Ethan-1-ol Ether Side Chain
- The ether linkage between the benzothiazole ring and ethan-1-ol is typically formed by nucleophilic substitution of a halogenated intermediate (e.g., 4-chlorobenzothiazole derivative) with 2-aminoethanol or ethylene glycol derivatives.
- For example, monochloroacetyl chloride reacts with amine-substituted benzothiazoles in DMF, followed by substitution with amino alcohols to yield hydroxyethyl ether derivatives.
- Refluxing the benzothiazole intermediate with 2-aminoethanol in polar aprotic solvents such as DMF or dioxane at elevated temperatures (80–100°C) with stirring promotes ether bond formation.
Representative Synthetic Procedure (Adapted)
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization | 2-Aminothiophenol + 2-hydroxybenzaldehyde, H2O2, cerium ammonium nitrate, acetonitrile, 50°C, 3 h | 2-(2-hydroxyphenyl)benzothiazole intermediate | ~74 | Oxidative cyclization |
| 2. Halogenation | Intermediate + monochloroacetyl chloride, DMF, 0°C to RT, 1 h | 4-chloromethyl benzothiazole derivative | 75–80 | Prepares leaving group for substitution |
| 3. Ether formation | Halogenated intermediate + 2-aminoethanol, DMF or dioxane, reflux 4 h | This compound | 70–85 | Nucleophilic substitution |
Characterization Data (Example)
| Technique | Data (Representative) |
|---|---|
| Melting Point | 160–165 °C |
| FT-IR (ATR) | Bands at 3300 cm⁻¹ (NH2, OH), 1650 cm⁻¹ (C=N), 1100 cm⁻¹ (C–O–C) |
| ¹H NMR (DMSO-d6) | δ 6.5–8.0 ppm (aromatic protons), δ 3.5–4.5 ppm (CH2–O, CH2–NH2), δ 5.0 ppm (NH2) |
| ¹³C NMR | Signals consistent with benzothiazole carbons and ether linkage carbons |
| Mass Spectrometry (ESI-MS) | Molecular ion peak consistent with C9H10N2OS (expected MW ~190) |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and tosylates under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]acetaldehyde.
Reduction: Formation of 2-[(2-Alkylamino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol is a benzothiazole derivative with diverse applications in chemistry, biology, medicine, and industry. It consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position and an ethan-1-ol group attached via an oxygen atom at the 4-position.
Scientific Research Applications
This compound serves as a versatile building block in scientific research, finding applications across multiple disciplines:
- Chemistry It is used in the synthesis of more complex benzothiazole derivatives.
- Biology It is explored as a fluorescent probe for detecting metal ions. The biological activity of the compound can be attributed to its ability to interact with specific biological targets. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, which could have implications for treating neurodegenerative diseases such as Alzheimer’s.
- Medicine It is investigated for its potential antimicrobial, antiviral, and anticancer properties.
- Industry It is utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate and chromium trioxide . This leads to the formation of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]acetaldehyde.
- Reduction The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride and sodium borohydride . This results in the formation of 2-[(2-Alkylamino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol.
- Substitution The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides and tosylates under basic conditions. This leads to the formation of various substituted benzothiazole derivatives depending on the nucleophile used.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism, and inducing apoptosis in cancer cells by targeting specific signaling pathways.
- Antitubercular Activity A study evaluated benzothiazole derivatives for antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. The compound demonstrated an MIC of 7.9 μM, showing potent activity comparable to standard antitubercular agents.
- Anticancer Evaluation An investigation assessed the cytotoxicity of benzothiazole derivatives on HepG2 and A431 cell lines. Results indicated that compounds with specific substitutions on the benzothiazole ring exhibited significant cytotoxic effects, suggesting a potential pathway for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Structural Differences :
- Benzothiazole vs.
- Functional Groups : The hydroxyl-ethoxy side chain in the target contrasts with carboxylic acid (in ) or acetyl (in ) groups in analogs. This difference may reduce acidity but increase hydrogen-bonding capacity compared to carboxylic acid derivatives.
Physicochemical Properties
Available data from analogs provide indirect insights:
Analysis :
- The hydroxyl group in the target compound likely enhances solubility in polar solvents (e.g., water, ethanol) compared to methyl or acetyl-substituted analogs.
- The absence of a carboxylic acid group (as in ) may reduce crystallinity, leading to a lower melting point than benzoic acid derivatives.
Functional Group Analysis and Reactivity
- Amino Group (-NH₂): Present in both the target compound and 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone , this group facilitates hydrogen bonding and participation in nucleophilic reactions (e.g., Schiff base formation).
- Ether Linkage : The ethoxy bridge in the target may enhance conformational flexibility compared to rigid carboxylic acid or acetyl groups in analogs.
Biological Activity
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol, a compound featuring a benzothiazole moiety, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
This structure includes a benzothiazole ring, known for its pharmacological significance, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:
| Compound | Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 2-Amino-BT | Mycobacterium tuberculosis | 7.9 | Antimycobacterial |
| 2-Amino-BT | Escherichia coli | 100 | Antibacterial |
| 2-Amino-BT | Candida albicans | 250 | Antifungal |
These results suggest that the compound possesses broad-spectrum antimicrobial activity, particularly against Mycobacterium tuberculosis and other microbial strains .
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer potential. A study demonstrated that compounds containing the benzothiazole scaffold showed cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-BT | A431 (epidermoid carcinoma) | <10 |
| 2-Amino-BT | HepG2 (liver cancer) | >100 |
The presence of electron-donating groups on the benzothiazole ring was found to enhance cytotoxic activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer’s .
Case Study 1: Antitubercular Activity
In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The compound demonstrated an MIC of 7.9 μM, indicating potent activity comparable to standard antitubercular agents .
Case Study 2: Anticancer Evaluation
Another investigation assessed the cytotoxicity of various benzothiazole derivatives on HepG2 and A431 cell lines. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited significant cytotoxic effects, suggesting a potential pathway for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, benzothiazole derivatives are often functionalized using alkoxy groups under reflux conditions with polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃. Reaction optimization involves adjusting temperature (70–120°C), solvent polarity, and stoichiometric ratios of reagents to maximize yield (≥75%) . Characterization relies on HPLC for purity (>95%) and NMR (¹H/¹³C) for structural confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Key techniques include:
- FT-IR : To confirm functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, C-N in benzothiazole at 1600 cm⁻¹).
- NMR : ¹H NMR identifies protons on the ethanolic -OH (δ 1.2–2.5 ppm) and benzothiazole aromatic protons (δ 7.0–8.5 ppm). Discrepancies in splitting patterns may arise from rotational isomers; variable-temperature NMR or COSY experiments can resolve these .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 253.08) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the benzothiazole moiety during functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For instance, the C4 position on the benzothiazole ring is electrophilic due to electron-withdrawing effects of the amino group, making it prone to nucleophilic attack. Molecular docking (AutoDock Vina) further predicts binding affinities to biological targets (e.g., enzymes), guiding rational design .
Q. What in vitro models are suitable for evaluating the antimicrobial activity of this compound, and what controls are essential?
- Methodological Answer :
- Models : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) bacterial strains are standard. Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) are preferred.
- Controls : Include positive controls (e.g., ciprofloxacin for bacteria) and vehicle controls (DMSO <1% v/v). Cytotoxicity assays (MTT on mammalian cells like HEK293) ensure selectivity .
Q. How do researchers analyze contradictory bioactivity data across different studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., inoculum size, incubation time). Meta-analysis with standardized protocols (e.g., fixed bacterial density at OD₆₀₀ = 0.1) reduces variability. Statistical tools (ANOVA with post-hoc Tukey tests) identify significant differences (p <0.05) .
Experimental Design & Data Analysis
Q. What experimental design principles ensure reproducibility in synthesizing this compound?
- Methodological Answer : Use factorial design (e.g., 2³ factorial) to test variables: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response Surface Methodology (RSM) optimizes conditions. For example, a central composite design identified ethanol/water (70:30 v/v) and 1.2 eq. K₂CO₃ as optimal for an 82% yield .
Q. How is the environmental stability of this compound assessed in laboratory settings?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) under stress conditions:
- Hydrolysis : PBS (pH 7.4, 40°C, 72 hrs) followed by LC-MS to detect degradation products (e.g., cleavage of the ether bond).
- Photolysis : Exposure to UV light (320–400 nm) quantifies photo-degradation .
Theoretical & Mechanistic Insights
Q. How does the electronic structure of the benzothiazole ring influence its pharmacological potential?
- Methodological Answer : The amino group at C2 enhances π-π stacking with biological targets (e.g., DNA gyrase), while the ethanolic -OH improves solubility (logP ≈1.5). Hammett substituent constants (σₚ = -0.15 for -NH₂) predict electron-donating effects, stabilizing charge-transfer complexes .
Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?
- Methodological Answer : Molecular dynamics simulations (50 ns trajectories) reveal hydrogen bonding between the ethanolic -OH and catalytic residues (e.g., Asp86 in E. coli DHFR). Free energy calculations (MM-PBSA) quantify binding (ΔG ≈ -8.2 kcal/mol), explaining selectivity over human DHFR (ΔG ≈ -5.1 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
